5-(4-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide
Overview
Description
5-(4-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C15H10ClN3O2 and its molecular weight is 299.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.0461543 g/mol and the complexity rating of the compound is 361. The solubility of this chemical has been described as 0.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activities
Compounds similar to "5-(4-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide" have shown promising antitumor properties. For instance, a study involving the synthesis of thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including compounds with similar structures, demonstrated significant in vitro cytotoxicity against various cancer cell lines, suggesting their potential as cancer therapeutic agents (Atta & Abdel‐Latif, 2021). Additionally, another study highlighted the antitumor effectiveness of pyrazolo pyrimidine derivatives, indicating these compounds' capacity to inhibit tumor growth (Xin, 2012).
Synthetic and Chemical Characterization
The synthesis and chemical characterization of related compounds have been a significant area of research, providing insights into their potential applications. For example, a study on the synthesis of polyamides incorporating pyridine and aromatic diamines showcases the versatility of these compounds in material science, possibly extending to the synthesis of compounds with similar structures for various applications (Faghihi & Mozaffari, 2008).
Biological Activity and Molecular Interaction
Research on the molecular interaction of similar compounds with biological targets has provided valuable insights into their mechanism of action. One study focusing on the interaction of an antagonist compound with the CB1 cannabinoid receptor revealed detailed conformational analysis and structure-activity relationships, which are crucial for the development of targeted therapies (Shim et al., 2002).
Photodegradation and Environmental Stability
The environmental stability and degradation pathways of these compounds are also of interest. A study on the photodegradation of an isoxazolidine fungicide provided insights into the degradation kinetics and photoproducts, which is essential for understanding the environmental impact of similar compounds (Liu et al., 2012).
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-pyridin-3-yl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-5-3-10(4-6-11)14-8-13(19-21-14)15(20)18-12-2-1-7-17-9-12/h1-9H,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMFDHVEGPFGLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24784969 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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